molecular formula C20H26N4O3 B3811020 N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B3811020
M. Wt: 370.4 g/mol
InChI Key: WYACTZVRXMDPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide” is a complex organic molecule. It contains a pyrrolidinone ring, a methoxyphenyl group, a trimethylpyrazolyl group, and a propanamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Typically, NMR spectroscopy and X-ray crystallography are used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidinone ring might undergo reactions at the carbonyl group, and the methoxyphenyl group might undergo electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13-16(14(2)23(3)22-13)9-10-19(25)21-15-11-20(26)24(12-15)17-7-5-6-8-18(17)27-4/h5-8,15H,9-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYACTZVRXMDPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 3
N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.